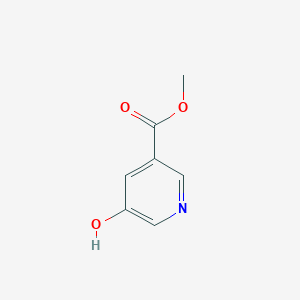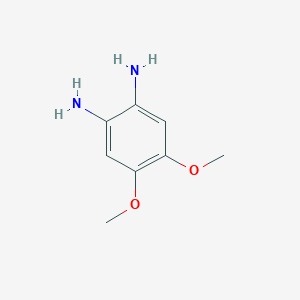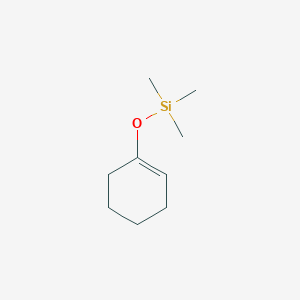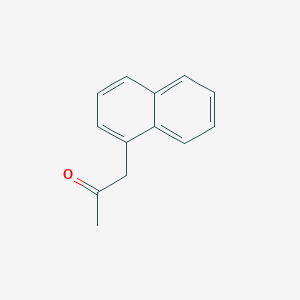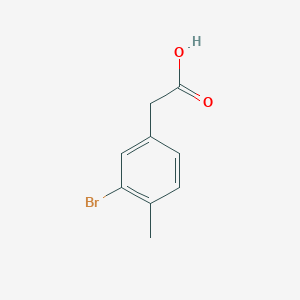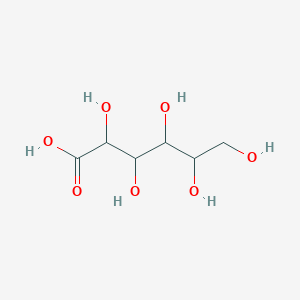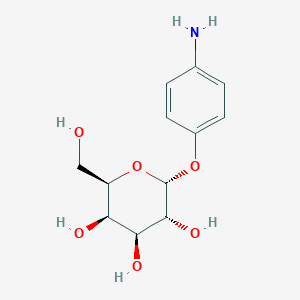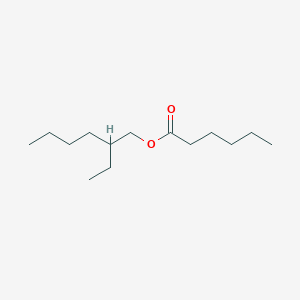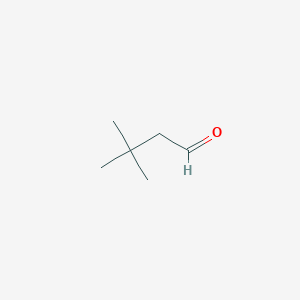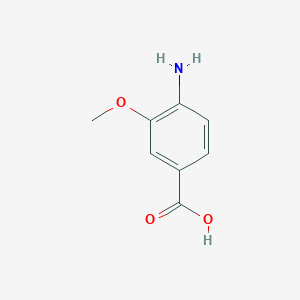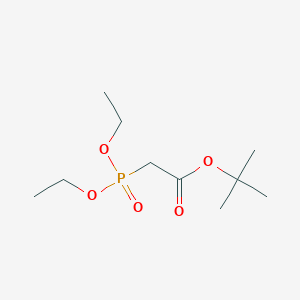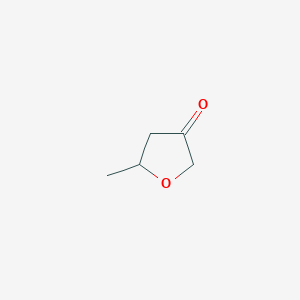
5-Methyldihydro-3(2H)-furanone
Übersicht
Beschreibung
Pyridazinone is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms. This nucleus is also known as a “wonder nucleus” because it gives out different derivatives with all different types of biological activities .
Synthesis Analysis
A series of 2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide and 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized .
Molecular Structure Analysis
The molecular structure of pyridazinone contains nitrogen atoms at positions 1 and 2 in a six-membered ring and oxygen atom at position 3 of the ring .
Chemical Reactions Analysis
A number of 6-aryl-3 (2H)-pyridazinone derivatives substituted at position 5 have been synthesized .
Physical And Chemical Properties Analysis
In general, analogs with a 5-methyl-4,5-dihydropyridazinone moiety exhibit the highest PDE3 inhibitory activities .
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
5-Methyldihydro-3(2H)-furanone has been studied for its potential in agriculture, particularly as a seed germination inhibitor. Surmont, Verniest, and de Kimpe (2010) synthesized 3,4,5-trimethyl-2(5H)-furanone, a derivative of 5-methyldihydro-3(2H)-furanone, demonstrating its effectiveness as a seed germination inhibitor with potential agrochemical applications (Surmont, Verniest, & de Kimpe, 2010).
Food Industry Applications
5-Methyldihydro-3(2H)-furanone and its derivatives have significant applications in the food industry, particularly as flavor compounds. Slaughter (1999) identified several 4-hydroxy-3(2H)-furanones in cooked foodstuffs, contributing to their flavor. These compounds are formed mainly through the Maillard reactions between sugars and amino acids during heating (Slaughter, 1999). Additionally, these compounds are also found in fruits like strawberries, raspberries, and pineapples, although the biosynthesis route in these cases remains unknown (Slaughter, 1999).
Pharmaceutical and Health Applications
In pharmaceutical research, 5-methyldihydro-3(2H)-furanone derivatives have been explored for their potential as cyclooxygenase-2 inhibitors. Shin et al. (2004) studied 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives as selective inhibitors, noting their promising anti-inflammatory activities and potential as arthritis medication (Shin et al., 2004).
Environmental and Chemical Applications
5-Methyldihydro-3(2H)-furanone is also significant in environmental and chemical research. Malik, Rutjes, and Zwanenburg (2010) discussed its role in the synthesis of strigolactones, which are important for understanding the biology of parasitic weeds and could have implications for developing new weed control strategies (Malik, Rutjes, & Zwanenburg, 2010).
Zukünftige Richtungen
In the future, this privileged skeleton should be extensively studied for therapeutic benefits . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Eigenschaften
IUPAC Name |
5-methyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-5(6)3-7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZXJDJWRQIWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334423 | |
| Record name | 5-Methyldihydro-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyldihydro-3(2H)-furanone | |
CAS RN |
34003-72-0 | |
| Record name | 5-Methyldihydro-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyloxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




